7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
7-methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-7-8-14-15(9-12)23-11-17(22)21(14)10-16-19-18(20-24-16)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGHJHNYOLITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazol moiety have been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β). PPARs are nuclear hormone receptors that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
Mode of Action
Compounds with similar structures have been identified as potential inhibitors of fatty acid amide hydrolase (faah). FAAH is an integral membrane protein responsible for the hydrolysis and inactivation of bioactive fatty amides, including anandamide, a primary endogenous ligand for cannabinoid receptors.
Biochemical Pathways
As potential pparδ/β agonists, similar compounds may influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. As potential FAAH inhibitors, they may also affect endocannabinoid signaling pathways.
Result of Action
As potential pparδ/β agonists, similar compounds could potentially regulate gene expression to exert anti-inflammatory, neuroprotective, and metabolic effects. As potential FAAH inhibitors, they could potentially increase the levels of endocannabinoids, leading to analgesic, anti-inflammatory, and neuroprotective effects.
Biological Activity
The compound 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel organic molecule that incorporates both oxadiazole and benzo[b][1,4]oxazine moieties. This combination suggests potential biological activities, particularly in pharmacology. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For example, studies have shown that compounds containing this ring demonstrate activity against various pathogens including Mycobacterium tuberculosis and fungi . The presence of the phenyl group in the oxadiazole enhances its efficacy against these microorganisms.
Anticancer Potential
Compounds with oxadiazole structures have been investigated for their anticancer properties. For instance, a study reported that certain 3-phenyl-1,2,4-oxadiazole derivatives acted as inhibitors of the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 5.27 μM. This suggests a potential application in cancer therapy and antiviral drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds have shown promise in reducing inflammation markers and may serve as therapeutic agents for inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on various oxadiazole derivatives. The findings suggest that modifications to the phenyl group can significantly alter biological activity. For instance:
- Substituting electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
- The introduction of alkyl groups at specific positions increases anticancer efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Antimicrobial Study : A compound similar to our target showed effective inhibition against S. aureus and E. coli, suggesting broad-spectrum antibacterial properties.
- Antiviral Activity : Another study highlighted a derivative with a similar structure that inhibited viral replication in vitro, demonstrating potential as an antiviral agent .
Data Table: Biological Activity Summary
| Activity Type | Compound Class | Example Compounds | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Oxadiazole derivatives | 3-phenyl-1,2,4-oxadiazole | IC50 = 5.27 μM (against Mpro) |
| Anticancer | Oxadiazole derivatives | Various 1,2,4-oxadiazoles | Varies by structure |
| Anti-inflammatory | Oxadiazole derivatives | Various derivatives | Significant reduction in inflammation markers |
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for research in medicinal chemistry:
1. Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. Studies have shown that compounds containing this ring can effectively combat pathogens such as Mycobacterium tuberculosis and various fungi. The phenyl group in the oxadiazole enhances its efficacy against these microorganisms, indicating potential applications in developing new antimicrobial agents.
2. Anticancer Potential
Compounds with similar oxadiazole structures have been explored for their anticancer properties. For instance, certain 3-phenyl-1,2,4-oxadiazole derivatives have shown activity against the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 5.27 μM. This suggests that 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one could be further investigated for its potential in cancer therapy and antiviral drug development.
3. Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds have shown promise in reducing inflammation markers and may serve as therapeutic agents for inflammatory diseases. The structural characteristics of this compound suggest it could be effective in this regard as well.
Structure-Activity Relationship (SAR)
A detailed SAR analysis on various oxadiazole derivatives reveals that modifications to the phenyl group can significantly alter biological activity:
- Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.
- The introduction of alkyl groups at specific positions increases anticancer efficacy.
This information is crucial for designing more effective derivatives based on the parent compound.
Case Studies
Several case studies support the biological activity of similar compounds:
Antimicrobial Study:
A compound structurally similar to our target showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial properties.
Antiviral Activity:
Another study highlighted a derivative with a similar structure that inhibited viral replication in vitro, demonstrating potential as an antiviral agent.
| Activity Type | Compound Class | Example Compounds | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Oxadiazole derivatives | 3-phenyl-1,2,4-oxadiazole | IC50 = 5.27 μM (against Mpro) |
| Anticancer | Oxadiazole derivatives | Various 1,2,4-oxadiazoles | Varies by structure |
| Anti-inflammatory | Oxadiazole derivatives | Various derivatives | Significant reduction in inflammation markers |
Q & A
Q. What are the key steps in synthesizing 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one?
- Methodological Answer : Synthesis typically involves: (i) Formation of the oxadiazole ring via cyclization of precursor amidoximes under reflux conditions with solvents like ethanol or dimethylformamide (DMF) . (ii) Coupling the oxadiazole intermediate with the benzo-oxazinone core using alkylation or nucleophilic substitution reactions, often catalyzed by bases such as potassium carbonate or sodium hydride . (iii) Purification via column chromatography or recrystallization in methanol/ethanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the oxadiazole ring and substitution patterns on the benzoxazinone core .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=N (oxadiazole) and C=O (benzoxazinone) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to evaluate compound degradation, as oxadiazole rings may undergo hydrolysis .
- Solubility Optimization : Replace solvents like DMSO with cyclodextrin-based carriers to improve bioavailability .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to confirm binding affinity to hypothesized targets (e.g., enzymes/receptors) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving oxadiazole ring formation efficiency .
- Catalyst Screening : Test palladium-based catalysts for coupling steps, as seen in analogous quinazoline-dione syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation .
Q. How does the compound’s electronic structure influence its reactivity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic/electrophilic sites on the oxadiazole and benzoxazinone moieties .
- UV-Vis Spectroscopy : Monitors charge-transfer interactions in solution, correlating with stability under varying pH .
Q. What in vitro assays are suitable for preliminary mechanistic studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes if oxidative stress modulation is hypothesized .
Data Interpretation & Troubleshooting
Q. How to address discrepancies in NMR data post-synthesis?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic rotational isomerism in oxadiazole derivatives .
- Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous proton-carbon couplings in crowded aromatic regions .
Q. What structural analogs are useful for structure-activity relationship (SAR) studies?
- Methodological Answer :
| Analog | Modification | Purpose |
|---|---|---|
| A1 | Replacement of phenyl with pyridyl | Test π-π stacking interactions . |
| A2 | Methyl → Ethyl substitution on benzoxazinone | Evaluate steric effects on target binding . |
| A3 | Oxadiazole → Triazole ring swap | Compare metabolic stability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
